molecular formula C44H71NO13 B1662129 Tacrolimus CAS No. 109581-93-3

Tacrolimus

Cat. No. B1662129
CAS RN: 109581-93-3
M. Wt: 822.0 g/mol
InChI Key: NWJQLQGQZSIBAF-UHFFFAOYSA-N
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Mechanism of Action

Tacrolimus exerts its effects by inhibiting calcineurin, a protein phosphatase involved in T-cell activation. It binds to the immunophilin FKBP-12 (FK506 binding protein), forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NF-AT), thereby reducing the transcription of interleukin-2 and other cytokines . This mechanism is crucial for its immunosuppressive and anti-inflammatory properties.

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its higher potency compared to cyclosporine and its ability to be used both systemically and topically. Its mechanism of action, involving the inhibition of calcineurin, makes it a critical drug in preventing organ transplant rejection and treating autoimmune diseases .

Safety and Hazards

Tacrolimus is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and can cause eye irritation . It is also suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

Recent research has focused on improving the production of Tacrolimus. For example, a machine learning model was established to predict the blood drug concentration of this compound in patients with autoimmune diseases . Another study found that this compound could be used to treat fibrotic interstitial lung disease .

Biochemical Analysis

Biochemical Properties

Tacrolimus is a macrolide calcineurin inhibitor . It binds to an intracellular protein, FKBP-12 . This binding inhibits calcineurin, which is involved in the production of interleukin-2, a molecule that promotes the development and proliferation of T cells . This interaction plays a crucial role in the body’s learned (or adaptive) immune response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits cellular activities such as nitric oxide synthetase activation, cell degranulation, and apoptosis, and potentiates the action of glucocorticoids . This compound also down-regulates the nuclear factor-κB (NF-κB) pathway and induces apoptosis of activated T cells by activating caspase 3 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the immunophilin FKBP-12 . This complex specifically and competitively binds to and inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase . This process inhibits the translocation of a family of transcription factors (NF-AT), leading to reduced transcriptional activation of cytokine genes for interleukin (IL)-2, tumor necrosis factor (TNF)-alpha, IL-3, IL-4, CD40L, granulocyte-macrophage colony-stimulating factor, and interferon-gamma . Ultimately, proliferation of T lymphocytes is reduced .

Temporal Effects in Laboratory Settings

This compound has been shown to have temporal effects in laboratory settings. For instance, it has been observed that the concentrations of this compound in skin and muscle were several folds higher than whole blood concentrations after a single topical administration . Systemic levels remained subtherapeutic (< 3 ng/ml) with repeated once daily applications .

Dosage Effects in Animal Models

In animal models, this compound has shown to have varying effects with different dosages. For instance, this compound has been shown to prolong survival of hepatic, renal, cardiac, small intestine, pancreatic and skin allografts, and to reverse cardiac and renal allograft rejection . The exact dosage effects can vary depending on the specific animal model and the condition being treated.

Metabolic Pathways

This compound is metabolised by hepatic CYP3A4 . There is also evidence of gastrointestinal metabolism by CYP3A4 in the intestinal wall . Concomitant use of medicinal products or herbal remedies known to inhibit or induce CYP3A4 may affect the metabolism of this compound and thereby increase or decrease this compound blood levels .

Transport and Distribution

After oral intake, this compound undergoes presystemic metabolism, which mainly involves CYP3A4 and CYP3A5 metabolism in the gut and liver as well as P-glycoprotein transport into the intestinal lumen . In whole blood, this compound distributes primarily within erythrocytes (approximately 85%), another 14% is distributed in plasma and only a small proportion (< 1%) is in the mononuclear cell fraction that contains lymphocytes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of cells, where it binds to the immunophilin FKBP-12 . This complex then inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase . This process inhibits the translocation of a family of transcription factors (NF-AT), leading to reduced transcriptional activation of cytokine genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tacrolimus is typically produced through fermentation using Streptomyces tsukubaensis. The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound . Various methods have been developed to enhance the solubility and bioavailability of this compound, including the use of supercritical fluid technology to prepare solid dispersions .

Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. This includes adjusting parameters such as temperature, pH, and nutrient concentration. Additionally, advanced techniques like high-performance liquid chromatography (HPLC) are used for the purification and validation of this compound in pharmaceutical dosage forms .

Chemical Reactions Analysis

Types of Reactions: Tacrolimus undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are typically mild to moderate, ensuring the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are primarily processed in the liver. These metabolites are crucial for the drug’s immunosuppressive activity .

properties

IUPAC Name

1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQLQGQZSIBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109581-93-3
Record name 15,19-Epoxy-3H-pyrido(2,1-C)-(1,4)oxaazacyclotricosine-1,7,20,21- (4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a -hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8- (2-propenyl)-, monohydrate,(3S-(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*, 9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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